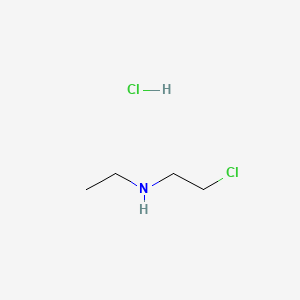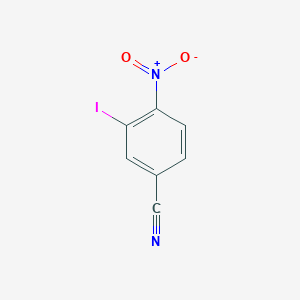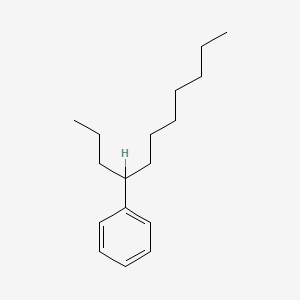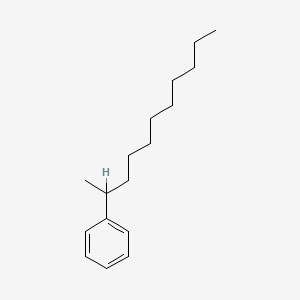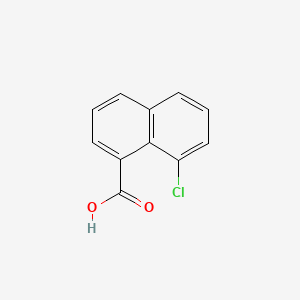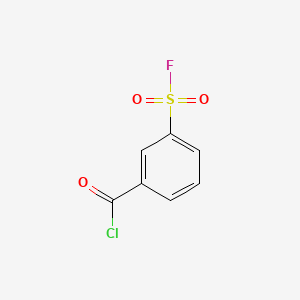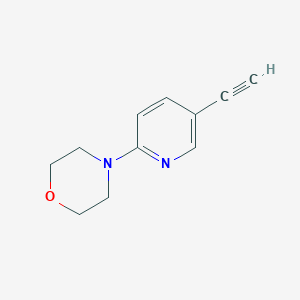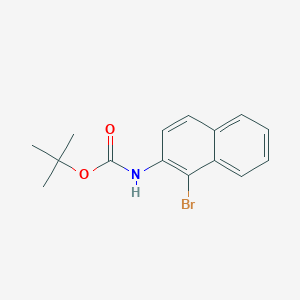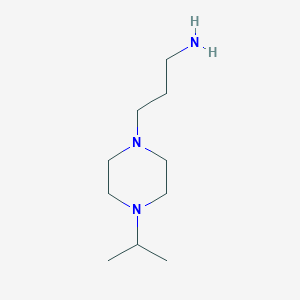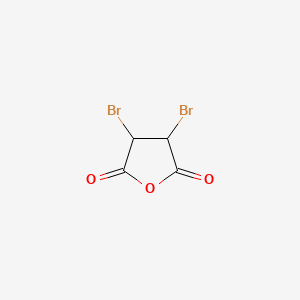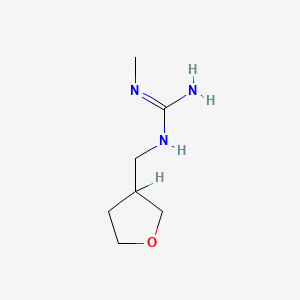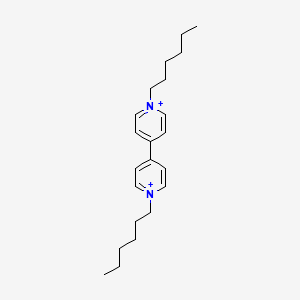
4,4'-Bipyridinium, 1,1'-dihexyl-
描述
4,4’-Bipyridinium, 1,1’-dihexyl- is a bipyridinium derivative known for its electrochemical properties. This compound is part of the viologen family, which is widely studied in supramolecular chemistry due to its ability to undergo reversible redox reactions. These properties make it useful in various applications, including molecular switches, data storage, and electrochromic devices .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-dihexyl- typically involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. This reaction produces conjugated oligomers containing multiple aromatic or heterocyclic residues . The reaction conditions often require controlled stepwise synthesis to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-Bipyridinium, 1,1’-dihexyl- involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
化学反应分析
Types of Reactions
4,4’-Bipyridinium, 1,1’-dihexyl- undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-visible absorption spectra.
Common Reagents and Conditions
Common reagents used in these reactions include electron-rich aromatic diamines and various oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various conjugated oligomers and polymers containing 4,4’-bipyridinium units. These products exhibit unique electrochemical and spectroscopic properties, making them valuable for various applications .
科学研究应用
4,4’-Bipyridinium, 1,1’-dihexyl- has numerous scientific research applications, including:
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Explored for its potential therapeutic applications, particularly in redox-based therapies.
Industry: Utilized in the development of electrochromic devices, molecular switches, and data storage systems.
作用机制
The mechanism of action of 4,4’-Bipyridinium, 1,1’-dihexyl- involves its ability to undergo reversible redox reactions. The compound’s molecular targets include various electron-rich species, and its pathways involve electron transfer processes that result in significant changes in its electronic and spectroscopic properties .
相似化合物的比较
4,4’-Bipyridinium, 1,1’-dihexyl- is unique among bipyridinium derivatives due to its specific substituents and electrochemical properties. Similar compounds include:
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Known for its use as a herbicide and its toxicity.
Diquat (1,1’-ethylene-2,2’-bipyridinium): Another herbicide with similar redox properties.
Extended Viologens: Compounds where two pyridinium residues are separated by increasing numbers of aromatic rings, used in the construction of supramolecular complexes.
These comparisons highlight the unique properties of 4,4’-Bipyridinium, 1,1’-dihexyl-, particularly its suitability for applications requiring controlled redox behavior and electrochemical stability.
属性
IUPAC Name |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2/h11-14,17-20H,3-10,15-16H2,1-2H3/q+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWQHNLDXBGENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197121 | |
| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47369-13-1 | |
| Record name | 1,1′-Dihexyl-4,4′-bipyridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47369-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047369131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


